1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol typically involves the reaction of chlorophenyl derivatives with sulfonyl chlorides under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between chlorophenyl derivatives and sulfonyl chlorides to form intermediate compounds.
Addition of Ethanol: The addition of ethanol to the intermediate compounds under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may yield corresponding alcohols or hydrocarbons.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Alcohols or Hydrocarbons: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: A related compound with similar structural features.
4,4’-Diamino-diphenyl sulfone:
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is unique due to its specific combination of chlorophenyl and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-8-4-14(5-9-16)20(24,15-6-10-17(22)11-7-15)13-27(25,26)19-3-1-2-18(23)12-19/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNJSDTVBYIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.